5-Methoxy-1-pentanol

Vue d'ensemble

Description

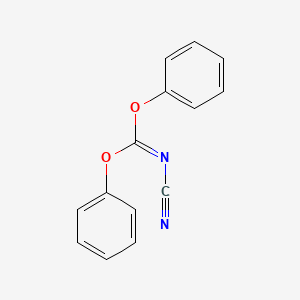

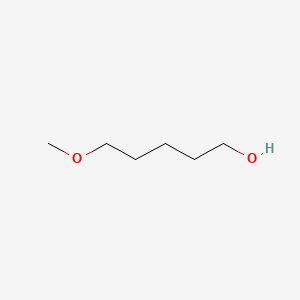

5-Methoxy-1-pentanol is a chemical compound with the linear formula C6H14O2 . It has a molecular weight of 118.177 g/mol .

Molecular Structure Analysis

The molecular structure of 5-Methoxy-1-pentanol consists of a pentanol backbone with a methoxy group attached to the fifth carbon . The exact 3D structure can be viewed using specific software .Applications De Recherche Scientifique

Solute–Solvent Interaction Studies

5-Methoxy-1-pentanol: has been used to study solute–solvent interactions. Researchers have synthesized this compound and measured sound velocity, density, and ultrasonic absorption coefficients in aqueous solutions . These measurements help understand the perturbation of equilibrium associated with solute-solvent interactions, providing insights into water structure and dynamics.

Ultrasonic Relaxation Phenomena

The compound’s role in ultrasonic relaxation phenomena is significant. By examining the ultrasonic absorption in solutions of 5-Methoxy-1-pentanol , scientists can explore the relaxation processes attributed to the interactions between the solute and solvent . This research has implications for understanding chemical kinetics and molecular motion in liquids.

Thermodynamic Property Determination

5-Methoxy-1-pentanol: is instrumental in determining thermodynamic properties. The study of its interaction with water at different concentrations allows for the calculation of rate and thermodynamic constants . These constants are crucial for modeling and predicting the behavior of similar organic compounds in solution.

Chemical Synthesis and Reagent

As a chemical reagent, 5-Methoxy-1-pentanol is used in various synthetic pathways. It serves as a building block for more complex molecules in organic synthesis. Its availability through chemical suppliers like Sigma-Aldrich underscores its utility in research and development .

Analytical Chemistry

In analytical chemistry, 5-Methoxy-1-pentanol can be used as a reference compound for chromatographic analysis and mass spectrometry. Its well-defined physical and chemical properties make it suitable for method calibration and substance identification .

Safety and Hazards

Mécanisme D'action

Target of Action

The specific targets would depend on the structure of the compound and its chemical properties .

Mode of Action

Alcohols generally undergo dehydration reactions to yield alkenes . This process involves the alcohol losing water and forming a double bond. The reaction proceeds by heating the alcohol in the presence of a strong acid, such as sulfuric or phosphoric acid, at high temperatures .

Biochemical Pathways

Alcohols can participate in various biochemical reactions, including oxidation and reduction reactions, and can be metabolized by enzymes such as alcohol dehydrogenase .

Pharmacokinetics

Like other small molecule alcohols, it is likely to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Alcohols can have various effects at the molecular and cellular level, including altering membrane fluidity and function, interacting with enzymes and proteins, and affecting signal transduction pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Methoxy-1-pentanol. Factors such as temperature, pH, and the presence of other substances can affect the rate and extent of its absorption, distribution, metabolism, and excretion .

Propriétés

IUPAC Name |

5-methoxypentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-8-6-4-2-3-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNKOGMRWWOOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197372 | |

| Record name | 5-Methyoxy-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4799-62-6 | |

| Record name | 5-Methyoxy-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyoxy-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the ultrasonic properties of 5-methoxy-1-pentanol in aqueous solutions?

A1: Investigating the ultrasonic properties, such as sound velocity and absorption, of 5-methoxy-1-pentanol in aqueous solutions provides valuable insights into the solute-solvent interactions. [] Specifically, the research revealed that a single relaxation process, likely attributed to the breaking and forming of hydrogen bonds between the hydroxyl group of 5-methoxy-1-pentanol and water molecules, governs the observed ultrasonic absorption. [] This understanding contributes to our knowledge of how this compound behaves in aqueous environments, which is relevant for potential applications involving aqueous solutions.

A2: The identification of 5-methoxy-1-pentanol as one of the volatile compounds present in Kedong sufu contributes to a deeper understanding of the sensory profile of this fermented food. [] While the study highlighted other compounds like hexadecenoic acid ethyl ester as major contributors to the savory taste, the presence of 5-methoxy-1-pentanol, even if in smaller amounts, adds to the complexity of the overall aroma. This detailed analysis can help in standardizing production processes and potentially modifying the flavor profile of Kedong sufu by controlling fermentation conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methyl-3-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1361296.png)

![2-[(2-Methyl-3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1361299.png)

![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)

![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)

![(2-{[(3,5-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361318.png)

![{2-[(Naphthylamino)methyl]phenyl}methan-1-ol](/img/structure/B1361319.png)

![Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1361320.png)

![N-[2-(6-methylpyridin-3-yl)ethyl]aniline](/img/structure/B1361326.png)

![(E)-4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361327.png)